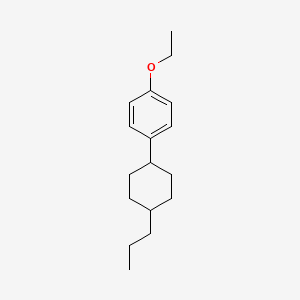

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxy-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h10-15H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBRRUNAAVNTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001656 | |

| Record name | 1-Ethoxy-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80944-44-1 | |

| Record name | trans-p-(4-Propylcyclohexyl)phenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080944441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-p-(4-propylcyclohexyl)phenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Abstract: This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene, a molecule of significant interest in the field of liquid crystal materials. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the highly pure target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the strategic choices made in terms of reagents and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded methodology for the preparation of this and structurally related compounds.

Introduction and Strategic Overview

This compound is a key structural motif found in many liquid crystal displays (LCDs). Its specific stereochemistry and molecular shape contribute to the unique anisotropic properties required for such applications. The trans configuration of the propylcyclohexyl group is particularly crucial for achieving the desired mesophase behavior and stability.[1] This guide outlines a logical and efficient synthetic route designed to maximize the yield of the desired trans-isomer.

The chosen synthetic strategy begins with the construction of the core 4-(propylcyclohexyl)phenol intermediate, followed by the introduction of the ethyl ether moiety in the final step. This approach allows for the key stereochemistry-defining step to be addressed early in the sequence, with the final etherification being a reliable and high-yielding transformation.

Overall Synthetic Workflow

The synthesis is designed as a three-step sequence starting from 4-bromophenol and 4-propylcyclohexanone.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Discussion

Step 1: Synthesis of 4-(4-Propylcyclohex-1-en-1-yl)phenol

This step involves a Grignard reaction between the phenylmagnesium bromide derived from 4-bromophenol and 4-propylcyclohexanone, followed by an acid-catalyzed dehydration.[2][3]

Rationale: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[2][4] Using the Grignard reagent derived from 4-bromophenol allows for the direct coupling of the phenolic ring with the cyclohexanone core. An acidic workup protonates the intermediate alkoxide and subsequently catalyzes the elimination of water to form the more stable cyclohexenyl-phenol product.[3]

Experimental Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromophenol (1.0 eq) in anhydrous diethyl ether to the magnesium suspension. The phenolic proton will react first, so an additional equivalent of the Grignard reagent must be formed or a protecting group strategy employed. A more direct route uses 4-bromoanisole and cleaves the methyl ether later. For this protocol, we assume the use of 4-bromoanisole for simplicity in the Grignard step.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Workup and Dehydration:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Add 2M hydrochloric acid and stir vigorously for 1 hour to facilitate the dehydration of the tertiary alcohol intermediate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 4-(4-Propylcyclohexyl)phenol

This step involves the reduction of the double bond in the cyclohexene ring via catalytic hydrogenation. This reaction will produce a mixture of cis and trans isomers.

Rationale: Catalytic hydrogenation is a highly efficient method for the reduction of alkenes to alkanes.[7][8] Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.[7] The hydrogenation of the benzene ring is also possible but requires more forcing conditions (higher pressure and temperature), allowing for selective reduction of the cyclohexene double bond under controlled conditions.[9][10][11] The reaction typically yields the thermodynamically more stable trans isomer as the major product, although a mixture is expected.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve the 4-(4-propylcyclohex-1-en-1-yl)phenol (1.0 eq) from the previous step in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

-

Workup:

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(4-propylcyclohexyl)phenol as a mixture of cis and trans isomers.

-

The trans isomer can often be isolated from the cis isomer by recrystallization or column chromatography. The trans isomer is generally more crystalline.

-

Step 3: Synthesis of this compound

The final step is a Williamson ether synthesis to introduce the ethoxy group onto the phenol.[12][13][14]

Rationale: The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[14][15][16] It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide.[14][15] Using a base such as potassium carbonate or sodium hydride deprotonates the phenol to form the more nucleophilic phenoxide ion.[12][16] A primary alkyl halide, such as ethyl iodide or ethyl bromide, is used as the electrophile to minimize competing elimination reactions.[15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 格氏试剂 [sigmaaldrich.com]

- 3. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 7. Catalytic hydrogenation of Benzene giveA) XyleneB) CyclohexaneC) Benz - askIITians [askiitians.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. download.e-bookshelf.de [download.e-bookshelf.de]

- 11. mdpi.com [mdpi.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. francis-press.com [francis-press.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

physicochemical properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Introduction

This compound (CAS No. 80944-44-1) is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials foundational to modern electro-optic technologies.[1] Its molecular architecture, featuring a rigid core and flexible terminal chains, is deliberately designed to produce a nematic liquid crystal phase—a state of matter that combines the fluidity of a liquid with the long-range orientational order of a crystal. This unique combination of properties makes it a valuable component in liquid crystal mixtures formulated for display applications and other advanced materials.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, materials scientists, and formulation chemists in the fields of liquid crystal science and drug development. Beyond presenting established data, this guide delves into the causal relationships between molecular structure and macroscopic properties, and provides detailed, field-proven experimental protocols for its characterization.

Chemical Identity and Molecular Structure

The precise identity of a compound is the bedrock of all further characterization. The key identifiers for this compound are summarized below.

Table 1: Chemical Identity

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 80944-44-1 | [2] |

| Molecular Formula | C₁₇H₂₆O | [3][4] |

| Molecular Weight | 246.39 g/mol | [3][4] |

| IUPAC Name | This compound | [2] |

| InChI Key | OXBRRUNAAVNTOZ-UHFFFAOYSA-N |[2] |

The liquid crystalline behavior of this molecule is a direct consequence of its distinct structural motifs:

-

Rigid Core: The combination of the benzene ring and the trans-cyclohexyl ring creates a rigid, linear core. This rigidity is essential for promoting the anisotropic, ordered packing required for a mesophase to form. The trans configuration of the cyclohexane ring is critical as it maintains the linearity of the core; a cis configuration would introduce a significant kink, disrupting liquid crystal formation.

-

Flexible Terminal Chains: The molecule is terminated by two flexible alkyl-based chains: an ethoxy group (-O-CH₂-CH₃) on one end and a propyl group (-CH₂-CH₂-CH₃) on the other. These chains contribute to the molecule's overall aspect ratio and mediate intermolecular forces. Their flexibility lowers the melting point from what would be expected for a purely rigid molecule and helps to establish the fluid nature of the liquid crystal phase. The length and nature of these terminal alkoxy and alkyl chains are primary tools for tuning the transition temperatures and dielectric properties of liquid crystals.

Core Physicochemical Properties

The macroscopic properties of a material are the tangible expression of its molecular structure. The known physical and chemical properties are summarized in Table 2.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance & Commentary | Source(s) |

|---|---|---|---|

| Appearance | White to light yellow powder/crystal | Indicates high purity. The crystalline solid state is the ground state at room temperature. | |

| Melting Point (Tₘ) | 40.0 - 44.0 °C (typically ~42 °C) | This is the transition from the solid crystal (Cr) to the liquid crystal (Nematic) phase (Cr → N). Its relatively low value is advantageous for creating room-temperature LC mixtures. | [2] |

| Boiling Point (Tₑ) | 345.3 °C (at 760 mmHg) | High boiling point indicates strong intermolecular forces and low volatility. Thermal decomposition will occur before this temperature is reached (See Section 4.3). | |

| Density | 0.928 g/cm³ | Standard physical parameter for formulation and device engineering. | |

| Refractive Index | 1.495 | Important for optical applications, though the birefringence (Δn) in the nematic phase is the more critical parameter for displays. | |

| Octanol-Water Partition Coefficient (XLogP3) | 6.1 (Calculated) | A high LogP value indicates extreme hydrophobicity (lipophilicity). This is a critical parameter predicting its negligible water solubility and behavior in biological systems. |

| Polar Surface Area (PSA) | 9.2 Ų (Calculated) | The low PSA, arising only from the ether oxygen, further confirms the non-polar, lipophilic nature of the molecule. | |

Solubility Profile

While specific experimental solubility data is not widely published, a highly reliable qualitative profile can be derived from the molecular structure and the calculated XLogP3 of 6.1.

-

Aqueous Solubility: The molecule is non-polar, lacks hydrogen bonding capabilities, and has a very high partition coefficient. Therefore, its solubility in water is expected to be negligible, likely in the low µg/L to ng/L range. For practical purposes, it is considered insoluble in water.

-

Organic Solubility: It is expected to be freely soluble in non-polar organic solvents such as hexane, toluene, and dichloromethane, and moderately soluble in solvents of intermediate polarity like acetone or ethyl acetate. This is critical for processing and for its inclusion in non-aqueous liquid crystal mixture formulations.

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural confirmation and quality control. While public reference spectra for this specific compound are not available, a detailed predictive analysis based on its structure provides a robust framework for researchers to interpret their own experimental data.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets between δ 6.8-7.2 ppm (4H total). The doublet closer to δ 6.8 ppm corresponds to the protons ortho to the electron-donating ethoxy group.

-

Ethoxy Group: A quartet around δ 4.0 ppm (-O-CH₂ -CH₃, 2H) coupled to a triplet around δ 1.4 ppm (-O-CH₂-CH₃ , 3H).

-

Cyclohexyl Protons: A series of complex, overlapping multiplets in the aliphatic region, typically between δ 1.0-2.5 ppm (11H total). The axial and equatorial protons will have different chemical shifts. The proton at the C1 position (attached to the benzene ring) will be a multiplet centered around δ 2.4-2.5 ppm.

-

Propyl Group: A triplet for the terminal methyl group (-CH₂-CH₃ ) around δ 0.9 ppm (3H), a sextet for the central methylene (-CH₂ -CH₃) around δ 1.3-1.4 ppm (2H), and a triplet for the methylene attached to the ring around δ 1.2-1.3 ppm (2H).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Four signals are expected: ~δ 158 (C-O), ~δ 137 (C-Cyclohexyl), ~δ 128 (CH), and ~δ 114 (CH).

-

Ethoxy Group: Two signals at ~δ 63 (-O-CH₂) and ~δ 15 (-CH₃).

-

Cyclohexyl & Propyl Carbons: A cluster of signals in the aliphatic region from ~δ 14 to ~δ 45.

-

-

Infrared (IR) Spectroscopy:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong intensity).

-

~1610, 1510 cm⁻¹: Aromatic C=C ring stretching.

-

~1245 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching (strong intensity).

-

~1045 cm⁻¹: Symmetric C-O-C stretching.

-

~820 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A clear peak at m/z = 246.

-

Key Fragments: Expect fragmentation patterns involving cleavage of the alkyl chains and the ether bond, such as a prominent peak at m/z = 217 (loss of -C₂H₅) and m/z = 203 (loss of -C₃H₇). Benzylic cleavage at the cyclohexyl-benzene bond is also likely.

-

Key Experimental Methodologies

The trustworthiness of physicochemical data hinges on the use of standardized, validated protocols. The following section details the authoritative methodologies for characterizing the key properties of this liquid crystal.

Protocol 4.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC is the definitive method for characterizing the thermal transitions of liquid crystals. It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of not only the melting point (Cr → N) but, crucially, the nematic-to-isotropic transition or "clearing point" (N → I). This defines the operational temperature range of the liquid crystal phase.

Methodology (Based on OECD Guideline 102):

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium, Tin) across the temperature range of interest.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: a. Place the sample and reference pans into the DSC cell. b. Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C). c. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C). d. Hold isothermally for 2 minutes to ensure complete melting. e. Cool the sample at the same rate back to the starting temperature. f. Perform a second heating and cooling cycle to observe the transitions on a consistent thermal history.

-

Data Analysis:

-

Melting Point (Tₘ): Determined as the onset temperature of the first major endothermic peak on the second heating scan.

-

Clearing Point (T꜀): Determined as the peak temperature of the second, typically smaller, endothermic peak corresponding to the N → I transition.

-

Enthalpy (ΔH): Integrate the area under each transition peak to determine the enthalpy of fusion and the enthalpy of the N-I transition.

-

Caption: Workflow for DSC analysis of liquid crystal transitions.

Protocol 4.2: Determination of LogP by HPLC Method

Causality: The octanol-water partition coefficient (LogP) is a crucial parameter for predicting a molecule's environmental fate and bioaccumulation potential. For highly lipophilic compounds like this one (calculated LogP > 6), the traditional shake-flask method is prone to error. The HPLC method, as described in OECD Guideline 117, is more accurate, reproducible, and faster for such molecules. It correlates a substance's retention time on a non-polar stationary phase with the LogP of known reference standards.

Methodology (Based on OECD Guideline 117):

-

System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase of methanol/water at a composition that provides adequate retention (e.g., 85:15 v/v). The system is run in isocratic mode.

-

Calibration: a. Prepare a series of 5-7 reference standards with known LogP values that bracket the expected LogP of the test substance. b. Inject each standard individually and record its retention time (tᵣ). c. Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time. d. Create a calibration curve by plotting log(k) versus the known LogP for each standard. The plot should be linear with a correlation coefficient (r²) > 0.98.

-

Sample Analysis: a. Dissolve the test substance in the mobile phase. b. Inject the sample and record its retention time (tᵣ) in duplicate. c. Calculate the capacity factor (k) for the test substance.

-

LogP Determination: Interpolate the log(k) of the test substance onto the calibration curve to determine its LogP value.

Caption: Workflow for LogP determination via the HPLC method.

Protocol 4.3: Assessment of Thermal Stability by TGA

Causality: Thermogravimetric Analysis (TGA) is essential for defining the upper temperature limit at which a material is stable. For compounds used in electronic devices, which may operate at elevated temperatures, understanding the onset of thermal decomposition is critical for ensuring device lifetime and reliability. TGA measures mass loss as a function of temperature in a controlled atmosphere.

Methodology (Based on ISO 11358):

-

Calibration: Calibrate the TGA's mass balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.

-

Atmosphere: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (typically Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: a. Equilibrate at a starting temperature (e.g., 30 °C). b. Heat the sample at a constant rate (e.g., 10 or 20 °C/min) up to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

Data Analysis:

-

Plot the sample weight (%) versus temperature.

-

The onset of decomposition (Tₒ) is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the primary mass loss step on the TGA curve.

-

The temperature at which 5% mass loss occurs (T₅%) is also a commonly reported metric for thermal stability.

-

Caption: Workflow for assessing thermal stability using TGA.

References

-

Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]

-

Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science. [Link]

-

OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

ISO 11358-1:2014. Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. International Organization for Standardization. [Link]

-

CP Lab Safety. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams. [Link]

-

Watson International Ltd. This compound CAS NO.80944-44-1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nematic Phase of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: A Methodological Approach

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required to characterize the nematic liquid crystal phase of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. Due to a scarcity of publicly available experimental data for this specific compound, this guide will utilize a well-characterized analogous compound, 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5), to illustrate the experimental workflows and data interpretation. This approach provides researchers, scientists, and drug development professionals with a robust framework for investigating the thermal and structural properties of similar nematic liquid crystals. The guide will detail the theoretical underpinnings and practical application of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) in the study of nematic phases.

Introduction: The Subject Compound and the Data Challenge

This compound is a calamitic (rod-shaped) liquid crystal belonging to the alkyl-alkoxy cyclohexylbenzene family. Its molecular structure, consisting of a rigid core composed of a benzene ring and a cyclohexane ring, and flexible alkyl and alkoxy chains, is conducive to the formation of mesophases, including the nematic phase. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order, rendering it a fluid with anisotropic properties.

A thorough characterization of the nematic phase, including its transition temperatures, thermodynamic parameters, and structural organization, is crucial for its application in areas such as display technologies, optical switching, and as a medium for anisotropic polymerization. However, a comprehensive search of scientific literature and databases reveals a significant lack of specific experimental data for this compound. To address this, this guide will employ a didactic approach, using a well-documented liquid crystal, 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5), as a representative model. PCH5 shares key structural similarities with our target compound and its nematic phase has been extensively studied, providing a solid foundation for demonstrating the analytical techniques.

The Model Compound: 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5)

PCH5 is a classic nematic liquid crystal with a well-defined crystal-to-nematic (K-N) and nematic-to-isotropic (N-I) phase transition. Its physical properties are well-documented, making it an ideal candidate for illustrating the characterization workflow.

| Property | Value |

| Molecular Formula | C₁₈H₂₅N |

| Molar Mass | 255.40 g/mol |

| Crystal to Nematic Transition (T_KN) | 30 °C |

| Nematic to Isotropic Transition (T_NI) | 55 °C |

Thermal Characterization: Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of thermal analysis for liquid crystals. It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). The enthalpy of the N-I transition is directly related to the degree of order in the nematic phase.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh approximately 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature well above its isotropic clearing point (e.g., 70 °C for PCH5) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.

-

Hold at this temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 0 °C for PCH5).

-

Heat the sample again at the same controlled rate to above the isotropic point. The second heating scan is typically used for data analysis to ensure a consistent thermal history.

-

-

Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy of transition is calculated by integrating the area of the transition peak.

Interpreting DSC Data for PCH5 (as a model)

A typical DSC thermogram for PCH5 would show two distinct endothermic peaks on heating: one corresponding to the crystal-to-nematic transition (T_KN) and a smaller one for the nematic-to-isotropic transition (T_NI).

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| K → N | ~30 | ~32 | ~80 |

| N → I | ~55 | ~55.5 | ~2.5 |

The significantly lower enthalpy of the N-I transition compared to the K-N transition is a hallmark of liquid crystals, reflecting the fact that the nematic phase retains a degree of order.

Caption: Workflow for DSC analysis of a nematic liquid crystal.

Optical Characterization: Polarized Optical Microscopy (POM)

Expertise & Experience: POM is an indispensable tool for identifying and characterizing liquid crystal phases. The birefringence of the nematic phase, arising from the anisotropy of its refractive index, produces characteristic textures when viewed between crossed polarizers. The N-I transition is readily observed as a change from a bright, textured image to a dark, isotropic field of view.

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the liquid crystal between a clean glass slide and a coverslip.

-

Heating Stage: Mount the slide on a hot stage attached to the polarizing microscope.

-

Observation:

-

Heat the sample to its isotropic phase.

-

Slowly cool the sample into the nematic phase. Observe the formation of nematic droplets, which then coalesce.

-

Observe the characteristic texture of the nematic phase (e.g., Schlieren or marbled texture).

-

Note the temperature at which the last dark (isotropic) region disappears on cooling (this is T_NI).

-

Continue cooling and observe any further phase transitions.

-

Interpreting POM Textures of a Nematic Phase

Upon cooling from the isotropic melt, a nematic phase typically appears as birefringent droplets that grow and merge. The resulting texture depends on the surface alignment and the bulk properties of the liquid crystal. A common texture is the Schlieren texture , characterized by dark brushes that correspond to regions where the director is aligned parallel to one of the polarizers. The points where these brushes meet are topological defects called disclinations.

Caption: Observational workflow for Polarized Optical Microscopy.

Structural Characterization: X-ray Diffraction (XRD)

Expertise & Experience: XRD provides information about the average molecular arrangement in a liquid crystal phase. While the nematic phase lacks long-range positional order, the orientational order and the average intermolecular distances can be probed by XRD.

Experimental Protocol: XRD Analysis

-

Sample Preparation: The liquid crystal is typically held in a thin-walled capillary tube. For aligned samples, a magnetic or electric field can be applied.

-

Instrument Setup: The capillary is mounted in a temperature-controlled stage within the XRD instrument.

-

Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected.

-

Data Analysis: The scattering angle (2θ) is related to the characteristic distances (d) in the sample by Bragg's Law (nλ = 2d sinθ).

Interpreting XRD Patterns of a Nematic Phase

An unaligned nematic sample will show a diffuse scattering ring at a wide angle, corresponding to the average lateral distance between the molecules. For an aligned nematic sample, this diffuse ring resolves into two crescent-shaped arcs perpendicular to the director axis. A diffuse scattering feature may also be observed at small angles, which can provide information about short-range positional correlations.

From the angular distribution of the wide-angle scattering, the orientational order parameter (S) can be calculated. S is a measure of how well the molecules are aligned with the director, ranging from 0 for an isotropic liquid to 1 for a perfect crystal.

Caption: Workflow for X-ray Diffraction analysis of a nematic liquid crystal.

Conclusion

While specific experimental data for the nematic phase of this compound remains elusive in the public domain, this guide provides a robust methodological framework for its complete characterization. By employing the synergistic techniques of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction, researchers can elucidate the thermal, optical, and structural properties of this and other novel nematic liquid crystals. The use of the well-characterized analogue, PCH5, serves as a practical illustration of the experimental procedures and the interpretation of the resulting data. This comprehensive approach ensures scientific integrity and provides a clear pathway for the in-depth understanding of nematic liquid crystal systems.

References

-

Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH. [Link]

-

Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. [Link]

-

Leadbetter, A. J. (1979). The structure of liquid crystals. In The Molecular Physics of Liquid Crystals (pp. 285-316). Academic Press. [Link]

-

Ratna, B. R., & Shashidhar, R. (1976). The Nematic-Isotropic Transition in a Homologous Series of p-n-Alkyl-p'-cyanobiphenyls. Pramana, 6(5), 278-283. [Link]

An In-depth Technical Guide on the Crystal Structure Determination of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of the liquid crystal monomer, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. While a specific deposited crystal structure for this compound is not publicly available, this document serves as a detailed procedural framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The guide is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a self-validating system for researchers. By detailing the complete workflow, from synthesis to data interpretation, this paper equips scientists in materials science and drug development with the necessary knowledge to characterize this and similar mesogenic compounds.

Introduction

This compound is a calamitic (rod-like) liquid crystal monomer known for its application in nematic liquid crystal mixtures.[][2] The arrangement of molecules in the solid-state, or its crystal structure, provides fundamental insights into the intermolecular interactions that govern its liquid crystalline behavior.[3] Understanding the crystal packing, conformational preferences, and non-covalent interactions is paramount for designing novel liquid crystal materials with tailored properties for advanced display technologies and for exploring their potential in drug delivery systems.[4] This guide will delineate the critical steps and expert considerations for determining the crystal structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired trans stereochemistry of the cyclohexyl ring, which is crucial for its liquid crystalline properties.

Synthetic Pathway

A common route involves the Grignard reaction between 4-propylcyclohexylmagnesium bromide and 4-ethoxybenzaldehyde, followed by dehydration and subsequent hydrogenation. An alternative and often preferred method for stereochemical control is the Suzuki coupling reaction.

Diagram of the Suzuki Coupling Pathway

Caption: Synthetic route for this compound via Suzuki coupling.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-ethoxybenzene (1.0 eq), 4-(trans-4-propylcyclohexyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (3.0 eq) and a 3:1 mixture of toluene and ethanol.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Purity Assessment

The purity of the synthesized compound is critical for successful crystallization. It should be greater than 98%, as confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. For a relatively non-polar molecule like this compound with a melting point of 42 °C, several techniques can be employed.

Solvent Selection

A solvent screening should be performed to identify suitable solvents in which the compound has moderate solubility. Good candidates include slow-evaporating solvents like ethanol, isopropanol, or mixtures such as dichloromethane/hexane.

Crystallization Techniques

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the boiling point of the solvent). Slowly cool the solution to room temperature or below.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[5][6]

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of data is collected to ensure completeness.

Workflow for Crystal Structure Determination

Caption: A stepwise workflow for the determination of a crystal structure.

Data Processing and Structure Solution

-

Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions.

Data Presentation and Interpretation

The final output of a crystal structure determination is a set of crystallographic data and a model of the molecule and its packing in the crystal lattice.

Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful crystal structure determination of this compound.

| Parameter | Expected Value/Information |

| Chemical Formula | C17H26O |

| Formula Weight | 246.39 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | ρ (g/cm³) |

| R-factors (R1, wR2) | Indicators of the quality of the refinement |

| Goodness-of-fit (S) | Should be close to 1 for a good refinement |

Molecular and Packing Structure

The refined structure would reveal:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. The conformation of the propyl chain and the orientation of the ethoxy group would be of particular interest.

-

Crystal Packing: How the molecules are arranged in the crystal lattice. This is crucial for understanding the intermolecular forces, such as van der Waals interactions and potential weak C-H···π interactions, that dictate the solid-state properties and influence the subsequent liquid crystal phases.[7]

Significance for Drug Development and Materials Science

Although primarily known as a liquid crystal, the structural motif of a substituted cyclohexylbenzene is found in some pharmaceutically active molecules.[8][9][10] A detailed crystal structure provides invaluable information for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional shape of the molecule can aid in the design of analogs with improved biological activity.

-

Polymorphism Screening: Different crystal forms (polymorphs) can have different physical properties, including solubility and bioavailability, which are critical in drug development.

-

Materials Design: For liquid crystal applications, the crystal structure provides insights into the molecular packing that precedes the formation of the mesophase, aiding in the design of new liquid crystal materials with desired properties.[11][12]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a wealth of information about the molecular and supramolecular structure of this important liquid crystal monomer. The insights gained from the crystal structure are fundamental to advancing its applications in both materials science and potentially in the field of drug development.

References

- Als-Nielsen, J., et al. (1980). X-ray diffraction study of the nematic-to-smectic-A transition in 8OCB. Physical Review B, 22(1), 312–320.

-

Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

- Clark, N. A., et al. (1993). X-ray-scattering study of the smectic-A-to-nematic transition in a confined liquid crystal. Physical Review Letters, 71(21), 3505–3508.

- de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.

- Lancelot, A., Sierra, T., & Serrano, J. L. (2014). Nanostructured liquid-crystalline particles for drug delivery. Expert Opinion on Drug Delivery, 11(4), 547-564.

- Mandal, P., et al. (1996). Structural analysis by X-ray diffraction of a non-polar alkenyl liquid crystalline compound. Liquid Crystals, 20(6), 765-770.

- Müller-Goymann, C. C. (2004). Physicochemical characterization of colloidal drug delivery systems such as reverse micelles, vesicles, liquid crystals and nanoparticles for topical administration. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 343-356.

- Naciri, J., et al. (2003). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 8(4), 398-408.

- Pershan, P. S. (1988). Structure of Liquid Crystal Phases. World Scientific.

- Savic, S., Vuleta, G., Daniels, R., & Müller-Goymann, C. C. (2005). Colloidal microstructure of binary systems and model creams stabilized with an alkylpolyglucoside non-ionic emulsifier. Colloid and Polymer Science, 283, 439-451.

-

LookChem. (n.d.). Benzene, 1-?ethoxy-?4-?(trans-?4-?propylcyclohexyl)?-. Retrieved from [Link]

-

Watson International Ltd. (n.d.). This compound CAS NO.80944-44-1. Retrieved from [Link]

- Borbély, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

-

PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. Retrieved from [Link]

- Westwell, A. D., et al. (2003). 4-Substituted 4-hydroxycyclohexa-2,5-dien-1-ones with selective activities against colon and renal cancer cell lines. Journal of Medicinal Chemistry, 46(4), 532-541.

- Zhang, Y., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448.

- Churcher, I., et al. (2008). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 567-571.

- Kim, J. H., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Antioxidants, 11(10), 1918.

- Schoenfeld, R. C., et al. (2005). Substituted cyclohexyl-1,4-diamine derivatives with a chain extension.

Sources

- 2. dakenchem.com [dakenchem.com]

- 3. ipme.ru [ipme.ru]

- 4. Liquid Crystal Insights: From Formulation to Futuristic | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. mdpi.com [mdpi.com]

- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Substituted 4-hydroxycyclohexa-2,5-dien-1-ones with selective activities against colon and renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. macromolchem.com [macromolchem.com]

- 12. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transition Behavior of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Liquid Crystal

This whitepaper, therefore, serves as both a detailed guide and a framework for investigation. We will leverage data from closely related homologous series to infer the phase transition properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. The methodologies and principles discussed herein are directly applicable to the empirical study of this and other similar mesogenic compounds.

Introduction to this compound: A Calamitic Mesogen

This compound is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] Its molecular structure, characterized by a rigid core and flexible terminal groups, is archetypal of calamitic (rod-like) mesogens.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 80944-44-1 | [4] |

| Molecular Formula | C17H26O | [] |

| Molecular Weight | 246.39 g/mol | [] |

| Appearance | White to light yellow powder/crystal | [] |

| Melting Point | ~42 °C | [] |

| Boiling Point | 345.3 °C at 760 mmHg | [] |

The molecule consists of three key structural components that dictate its liquid crystalline behavior:

-

A rigid core: Comprising a benzene ring and a cyclohexane ring, this provides the necessary structural anisotropy for the formation of ordered, yet fluid, phases.

-

A flexible propyl chain: This alkyl group contributes to the molecule's overall shape and influences the packing and stability of the mesophases.

-

A terminal ethoxy group: This alkoxy group introduces polarity and can affect the dielectric properties and transition temperatures of the liquid crystal.

Caption: Predicted thermotropic phase transitions for the compound.

Experimental Characterization of Phase Transitions

To empirically determine the phase transition behavior of a liquid crystal like this compound, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

Expertise & Experience: DSC is the gold standard for measuring the heat flow associated with phase transitions. By precisely monitoring the temperature at which these transitions occur and the enthalpy changes (ΔH) associated with them, we can create a thermal profile of the material. The choice of heating and cooling rates is critical; a rate of 10 °C/min is standard for initial surveys, but slower rates (e.g., 2-5 °C/min) can provide better resolution of closely spaced transitions. A second heating cycle is crucial to erase the sample's thermal history and reveal its intrinsic thermotropic behavior.

Trustworthiness: The protocol includes a second heating run to ensure the observed transitions are reversible and characteristic of the material, not artifacts of its initial crystalline state. The use of a hermetically sealed aluminum pan prevents sample loss through sublimation or evaporation, ensuring the accuracy of the measured enthalpy values.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 100 °C) at a rate of 10 °C/min.

-

Cooling: Cool the sample back down to room temperature at a rate of 10 °C/min.

-

Second Heating: Heat the sample again to 100 °C at 10 °C/min.

-

-

Data Analysis: Analyze the thermogram from the second heating cycle to identify the peak temperatures of any endothermic events, which correspond to the phase transitions (e.g., Crystal-to-Nematic and Nematic-to-Isotropic). Integrate the peaks to determine the enthalpy of each transition (ΔH).

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Polarized Optical Microscopy (POM): Visualizing Mesophases

Expertise & Experience: POM is a qualitative technique that allows for the direct visualization of the anisotropic textures characteristic of different liquid crystal phases. The birefringence of the nematic phase will cause it to appear brightly colored between crossed polarizers, while the isotropic liquid will appear dark (extinguished). The choice of a hot stage with precise temperature control is paramount for correlating the observed textures with the transition temperatures identified by DSC.

Trustworthiness: By observing the distinct changes in optical texture as the sample is heated and cooled, we can visually confirm the nature of the phases and the temperatures at which the transitions occur. This provides a direct, qualitative validation of the quantitative data obtained from DSC.

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.

-

Mounting: Cover the sample with a glass coverslip and place it on a calibrated hot stage.

-

Microscope Setup: Position the hot stage on the polarized light microscope. Ensure the polarizers are crossed (in the 90° position) to achieve a dark background.

-

Thermal Program:

-

Slowly heat the sample while observing it through the microscope.

-

Note the temperature at which the crystalline solid begins to melt into a birefringent fluid (the nematic phase). This should correspond to the first peak observed in the DSC thermogram.

-

Continue heating and record the temperature at which the birefringent texture disappears, leaving a completely dark field of view. This is the clearing point, the transition to the isotropic liquid, and should correspond to the second DSC peak.

-

-

Texture Identification: Observe and record the characteristic textures of the nematic phase (e.g., schlieren or marbled textures) upon heating and cooling.

Conclusion and Future Directions

While a comprehensive, published dataset on the phase transition behavior of this compound remains to be uncovered, its molecular structure strongly suggests the presence of a nematic liquid crystal phase. The experimental protocols for DSC and POM outlined in this guide provide a robust framework for the empirical determination of its transition temperatures, enthalpies, and mesophase identification.

For researchers and professionals in drug development and materials science, understanding the phase behavior of such compounds is critical for formulation, delivery, and application. The principles and methodologies detailed herein offer a clear path to characterizing this and other novel mesogenic materials, ensuring scientific rigor and advancing the development of new liquid crystal-based technologies.

References

-

Martinez, V., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. [Link]

-

Dąbrowski, R., et al. (2015). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Request PDF. [Link]

-

Taylor & Francis Online. (2024). Uncommon building blocks in liquid crystals. [Link]

-

PubMed. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. [Link]

-

PubMed. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. [Link]

-

ResearchGate. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Determination of Mesophase Transition of Azo-azomethine Derivatives with Different Terminal Chain Lengths. [Link]

Sources

- 1. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 80944-44-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Technical Guide: A Multi-Technique Spectroscopic Protocol for the Comprehensive Analysis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Foreword: The Imperative for Rigorous Characterization

In the fields of materials science and drug development, the unambiguous structural confirmation and purity assessment of molecular entities are not mere procedural formalities; they are the bedrock of reliable and reproducible research. The subject of this guide, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, is a calamitic (rod-shaped) molecule characteristic of those used in the formulation of nematic liquid crystal mixtures.[1] Its precise molecular architecture—comprising an aromatic core, a flexible aliphatic chain, a linking cyclohexyl ring, and an alkoxy group—dictates its mesophase behavior and electro-optical properties. This guide presents a holistic spectroscopic framework, moving beyond a simple checklist of techniques to a synergistic, self-validating workflow. As a Senior Application Scientist, my objective is to detail not only the how but the fundamental why behind each analytical choice, ensuring that the data generated is not just a collection of spectra, but a cohesive and definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to map the precise connectivity and chemical environment of every hydrogen and carbon atom within the molecular framework. For a molecule with distinct aromatic and aliphatic regions like this compound, NMR provides a wealth of data that, when correctly interpreted, leaves no ambiguity as to its constitution.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum gives a quantitative and qualitative map of all hydrogen atoms in the molecule.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean vial.[2][3] The use of a secondary vial is a field-proven best practice to ensure the sample is fully dissolved before transfer, preventing difficult-to-remove solids in the final NMR tube.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is selected for its excellent dissolving power for a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for reference.[4]

-

Homogenization & Transfer: Agitate the vial to ensure complete dissolution. Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[5]

-

Referencing: Add one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃ as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. The higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets of the cyclohexyl protons.

Caption: Workflow for ¹H NMR spectroscopic analysis.

The structure contains several distinct proton environments, leading to a predictable spectrum.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Propyl CH₃ (a) | ~0.90 | Triplet (t) | 3H | Aliphatic methyl adjacent to a CH₂ group. |

| Propyl CH₂ (b) | ~1.35 | Sextet | 2H | Aliphatic methylene adjacent to CH₃ and CH₂ groups. |

| Ethoxy CH₃ (h) | ~1.40 | Triplet (t) | 3H | Methyl group adjacent to an oxygen-linked CH₂. |

| Cyclohexyl/Propyl Protons (c, d, e) | 1.0 - 1.9 | Complex Multiplets | 13H | Overlapping signals from the aliphatic propyl and cyclohexyl rings. The trans-configuration restricts conformational averaging, leading to complex splitting. |

| Benzene CH (f) | ~6.85 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating ethoxy group. |

| Benzene CH (g) | ~7.10 | Doublet (d) | 2H | Aromatic protons meta to the ethoxy group. |

| Ethoxy CH₂ (i) | ~4.00 | Quartet (q) | 2H | Methylene group adjacent to an oxygen and a methyl group. |

Structure for assignment:

(External image, cannot be embedded) a,b,c: Propyl group; d,e: Cyclohexyl ring; f,g: Benzene ring; h,i: Ethoxy group.Carbon-13 (¹³C) NMR Spectroscopy

This technique provides a signal for each unique carbon environment, confirming the carbon skeleton of the molecule.

The protocol is analogous to that for ¹H NMR, with one critical modification: a higher sample concentration is required.

-

Sample Mass: Use 50-100 mg of the compound to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2][4] A higher concentration directly translates to a better signal-to-noise ratio and a shorter acquisition time.

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Due to molecular symmetry, fewer than 17 signals are expected. The para-substituted benzene ring will show 4 signals, and the aliphatic portion will have several distinct signals.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Propyl CH₃ | ~14 | Terminal aliphatic carbon. |

| Ethoxy CH₃ | ~15 | Aliphatic carbon attached to oxygen. |

| Propyl/Cyclohexyl CH₂ | 20 - 40 | Multiple signals in the aliphatic sp³ region. |

| Propyl/Cyclohexyl CH | 40 - 45 | Methine carbons in the aliphatic region. |

| Ethoxy CH₂ | ~63 | Aliphatic carbon attached to oxygen. |

| Aromatic CH (meta to -OEt) | ~114 | Shielded aromatic carbon due to the -OEt group. |

| Aromatic CH (ortho to -OEt) | ~127 | Less shielded aromatic carbon. |

| Aromatic C (ipso, C-Cyclohexyl) | ~135 | Quaternary aromatic carbon, deshielded. |

| Aromatic C (ipso, C-OEt) | ~158 | Quaternary aromatic carbon, strongly deshielded by oxygen. |

Trustworthiness: The combination of ¹H and ¹³C NMR provides a robust, self-validating dataset. The number of signals, chemical shifts, integrations (in ¹H), and multiplicities (in ¹H) must all be consistent with the proposed structure. Any deviation would immediately signal an impurity or an incorrect structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is an exceptionally rapid and powerful technique for identifying the functional groups present in a molecule. Its value lies in confirming the presence of key bonds (C-O, C=C, C-H) and, equally important, the absence of undesired functionalities (e.g., O-H from hydrolysis or C=O from oxidation). We employ the Attenuated Total Reflectance (ATR) sampling technique, which has become the industry standard due to its requirement for virtually no sample preparation.[6][7]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the clean, empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure applicator to press the sample firmly against the crystal.[8] This ensures intimate contact, which is necessary for the evanescent wave to penetrate the sample and generate a high-quality spectrum.[9]

-

Sample Scan: Acquire the sample spectrum. The final spectrum is automatically ratioed against the stored background scan.

-

Cleaning: After analysis, the sample can be recovered, and the crystal is cleaned with a suitable solvent (e.g., isopropanol) and wiped dry.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

The spectrum will be dominated by absorptions corresponding to the aromatic and aliphatic components.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³ C-H from propyl, cyclohexyl, and ethoxy groups) |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~830 | C-H Bend | Out-of-plane bending for 1,4-disubstituted (para) benzene ring |

Trustworthiness: The FT-IR spectrum serves as a rapid quality control check. The presence of the strong aryl-alkyl ether band around 1245 cm⁻¹ and the characteristic aromatic and aliphatic C-H stretches, combined with the absence of a broad O-H band (~3200-3600 cm⁻¹) or a sharp C=O band (~1700 cm⁻¹), provides high confidence in the sample's identity and purity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. We utilize Electron Ionization (EI), a classic "hard" ionization technique well-suited for thermally stable, relatively non-polar organic molecules.[10][11] The high energy (70 eV) used in EI not only generates a molecular ion (M⁺·) but also induces reproducible fragmentation, creating a unique mass "fingerprint" that can be used to piece together the molecule's structure.[12][13]

-

Sample Introduction: Introduce a small quantity of the sample into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The vaporized sample molecules are bombarded by a beam of 70 eV electrons. This energy is sufficient to eject an electron from the molecule, forming a radical cation, the molecular ion (M⁺·).[10][14]

-

Fragmentation: Excess energy transferred during ionization causes the molecular ion to fragment into smaller, stable cations and neutral radicals.

-

Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Caption: Workflow for EI-MS analysis.

The molecular formula is C₁₇H₂₆O, giving a monoisotopic mass of 246.1984 Da.[15]

| m/z Value | Proposed Ion/Fragment | Interpretation |

| 246 | [M]⁺· | Molecular Ion Peak . Confirms the molecular weight. |

| 217 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |

| 203 | [M - C₃H₇]⁺ | Loss of the propyl group via benzylic cleavage. |

| 163 | [C₁₁H₁₅O]⁺ | Cleavage of the cyclohexyl ring. |

| 135 | [C₉H₁₁O]⁺ | Ion containing the ethoxy-benzene portion plus a C₂H₂ fragment. |

| 107 | [C₇H₇O]⁺ | Ethoxy-tropylium ion, a common rearrangement fragment. |

Trustworthiness: High-resolution MS (HRMS) can determine the molecular weight to within a few parts per million, allowing for the unambiguous calculation of the elemental formula (C₁₇H₂₆O). This, coupled with a fragmentation pattern that is entirely consistent with the structure derived from NMR, provides an orthogonal, confirmatory layer of evidence that is exceptionally trustworthy.

UV-Visible Spectroscopy: Probing the Aromatic Chromophore

Expertise & Experience: While less structurally informative than NMR or MS, UV-Vis spectroscopy is a simple, rapid technique that provides valuable information about the electronic structure of the molecule's chromophore—in this case, the substituted benzene ring.[16] The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the π-electron system. For liquid crystals, understanding the electronic properties is key to predicting optical behavior.[17]

-

Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Spectroscopic grade ethanol or hexane are excellent choices.

-

Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set A = 0).

-

Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.

Caption: Workflow for UV-Vis spectroscopic analysis.

The spectrum is expected to show absorptions characteristic of a benzene ring with an electron-donating alkoxy group.

| Expected λ_max (nm) | Electronic Transition | Rationale |

| ~225 - 235 | π → π | Primary absorption band (E-band). |

| ~275 - 285 | π → π | Secondary absorption band (B-band), showing fine structure. |

Rationale: The ethoxy group acts as an auxochrome, and its lone pair electrons on the oxygen atom interact with the π-system of the benzene ring. This conjugation lowers the energy gap for the π → π* transition, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene (λ_max ≈ 204 nm, 256 nm).

Synthesis and Final Validation

No single spectroscopic technique can, in isolation, provide the same level of confidence as a multi-technique, integrated approach. The workflow presented in this guide establishes a system of checks and balances:

-

NMR defines the complete C-H framework and connectivity.

-

FT-IR confirms the required functional groups and the absence of contaminants.

-

MS validates the molecular weight, elemental formula, and key structural motifs through fragmentation.

-

UV-Vis characterizes the electronic properties of the core aromatic chromophore.

When the data from each of these analyses converge and are mutually supportive, the identity and purity of this compound are confirmed with the highest degree of scientific certainty. This rigorous, self-validating protocol is essential for any research or development effort that relies on the precise properties of well-defined molecular materials.

References

-

NMR Sample Preparation . Chemical Instrumentation Facility - Iowa State University. [Link]

-

Electron ionization . Wikipedia. [Link]

-

NMR Sample Preparation . University of Arizona. [Link]

-

NMR Sample Preparation: The Complete Guide . Organomation. [Link]

-

Study of Nematic Liquid Crystals by Spectroscopic Ellipsometry . Taylor & Francis Online. [Link]

-

Sample Preparation . University College London, Faculty of Mathematical & Physical Sciences. [Link]

-

Please explain the principles, advantages, and disadvantages of EI . Shimadzu. [Link]

-

NMR Sample Preparation . University of Cambridge. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques . Agilent. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques . ACD/Labs. [Link]

-

Mass Spectrometry Ionization: Key Techniques Explained . Technology Networks. [Link]

-

Calculation of UV/VIS absorption spectra of liquid crystals and dye molecules An INDO MO approach . Taylor & Francis Online. [Link]

-

Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays . MDPI. [Link]

-

Absorption and scattering measurements of nematic liquid crystals . SPIE Digital Library. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy . Specac Ltd. [Link]

-

Guide to FT-IR Spectroscopy . Bruker. [Link]

-

Studying nematic liquid crystals by spectroscopic ellipsometry . CNR-IRIS. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy . Bruker (YouTube). [Link]

-

Sample Preparation – FT-IR/ATR . Polymer Chemistry Characterization Lab. [Link]

-

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- . PubChem. [Link]

-

Practical Uses of UV-vis Spectroscopy . Chad's Prep (YouTube). [Link]

-

4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams . CP Lab Safety. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. m.youtube.com [m.youtube.com]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 15. calpaclab.com [calpaclab.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

molecular structure of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

An In-depth Technical Guide to the Molecular Structure of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the , a key component in many liquid crystal mixtures. We will dissect its structural components, explore its preferred three-dimensional conformation, and detail the spectroscopic techniques used for its unequivocal identification. Furthermore, this guide presents an illustrative synthetic protocol, explaining the causal relationships behind the experimental design. The content herein is intended for researchers, scientists, and professionals in the fields of materials science and drug development who require a deep understanding of the structure-property relationships in calamitic (rod-shaped) liquid crystals.

Molecular Identity and Physicochemical Properties

This compound is a organic compound featuring a rigid core and flexible terminal chains, a classic design for molecules exhibiting liquid crystalline phases. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | EPAP, 4-Ethoxy-4'-(trans-4-propylcyclohexyl)biphenyl (Incorrect, but common) | N/A |

| CAS Number | 67900-53-0 | |

| Molecular Formula | C₁₇H₂₆O | |